![molecular formula C21H26N2O2S B2566209 N-(4-ethoxyphenyl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide CAS No. 1705980-85-3](/img/structure/B2566209.png)
N-(4-ethoxyphenyl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide
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Overview
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions of temperature and pressure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The functional groups in the compound often determine its reactivity .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific optical rotation. Chemical properties might include acidity or basicity, reactivity with other substances, and types of reactions the compound can undergo .Scientific Research Applications
Synthesis and Characterization
N-(4-ethoxyphenyl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide and its derivatives are synthesized and characterized for various applications. For example, a study by Özer, Arslan, VanDerveer, and Külcü (2009) involved synthesizing and characterizing N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including o-tolyl variants. These compounds were characterized using elemental analyses, IR spectroscopy, and NMR spectroscopy, contributing to our understanding of such molecular structures (Özer et al., 2009).
Application in Crystal Structure Studies
The study of crystal structures and conformational properties is another application area. For instance, Detert, Bachon, and Schollmeyer (2018) researched the crystal structure of a similar compound, N,1-Bis(4-ethoxyphenyl)-2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxamide, highlighting how these compounds can aid in understanding molecular geometries and intermolecular interactions (Detert et al., 2018).
Antimicrobial Activity
Compounds similar to N-(4-ethoxyphenyl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide are also investigated for their antimicrobial properties. Raval, Naik, and Desai (2012) synthesized 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives under microwave irradiation and evaluated their antibacterial and antifungal activities, demonstrating potential applications in antimicrobial research (Raval et al., 2012).
Molecular Rearrangement Studies
These compounds are also used in studies of molecular rearrangements. Calvo, González-Ortega, Pérez, and Sañudo (2005) examined the expansive rearrangement of N-vinylthiazolidines to tetrahydro-1,4-thiazepines, contributing to the understanding of chemical reactions and molecular transformations (Calvo et al., 2005).
Molluscicidal Properties
Research by El-bayouki and Basyouni (1988) explored thiazolo[5,4-d]pyrimidines with molluscicidal properties. Such studies provide insights into the potential use of these compounds in controlling mollusc populations, important in agricultural and environmental management (El-bayouki & Basyouni, 1988).
Mechanism of Action
properties
IUPAC Name |
N-(4-ethoxyphenyl)-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-3-25-18-10-8-17(9-11-18)22-21(24)23-13-12-20(26-15-14-23)19-7-5-4-6-16(19)2/h4-11,20H,3,12-15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTPTSDQJDRUJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(SCC2)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide |
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